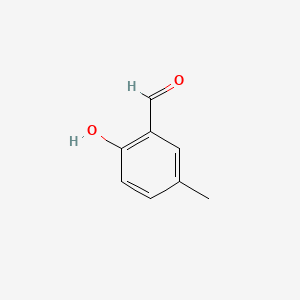

2-Hydroxy-5-methylbenzaldehyde

Descripción general

Descripción

2-Hydroxy-5-methylbenzaldehyde, also known as 5-methylsalicylaldehyde or 2,5-cresotaldehyde, is an organic compound with the molecular formula C8H8O2. It is a derivative of benzaldehyde, characterized by the presence of a hydroxyl group and a methyl group on the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Hydroxy-5-methylbenzaldehyde can be synthesized through several methods. One common method involves the Reimer-Tiemann reaction, where 5-methylphenol (cresol) is treated with chloroform and a strong base, such as sodium hydroxide, to form the desired aldehyde . Another method involves the Vilsmeier-Haack reaction, where 5-methylphenol is reacted with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale Reimer-Tiemann reactions due to their efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-Hydroxy-5-methylbenzaldehyde undergoes various chemical reactions, including:

Reduction: Reduction of this compound with sodium borohydride (NaBH4) yields 2-hydroxy-5-methylbenzyl alcohol.

Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Sodium borohydride (NaBH4) in ethanol.

Major Products Formed

Oxidation: 2-Hydroxy-5-methylbenzoic acid.

Reduction: 2-Hydroxy-5-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Quorum Sensing Inhibition

One of the notable applications of 2-hydroxy-5-methylbenzaldehyde is its role as an inhibitor of quorum sensing in bacteria such as Pseudomonas aeruginosa. Research indicates that this compound can inhibit the LasR-specific reporter at lower concentrations, making it a potential candidate for controlling bacterial virulence. In a study, it demonstrated an inhibition effect with an IC50 value indicating significant anti-quorum sensing activity, which could lead to new strategies for combating bacterial infections without relying on traditional antibiotics .

Antimicrobial Activity

This compound has been shown to possess antimicrobial properties. It has been isolated from various natural sources and demonstrated effectiveness against several pathogens. For instance, extracts containing this compound exhibited zones of inhibition against bacteria such as Salmonella typhi, highlighting its potential as a natural antimicrobial agent .

Synthesis of Bioactive Compounds

This compound serves as a precursor in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to the development of new drugs with enhanced therapeutic properties. For example, derivatives synthesized from this compound have been explored for their anticancer activities and other pharmacological effects .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various extracts containing this compound revealed that its presence correlates with significant antibacterial activity. The chloroform extract showed a maximum zone of inhibition against Salmonella typhi, suggesting that this compound could be developed into a natural antibiotic .

Case Study 2: Quorum Sensing Modulation

In another investigation focusing on quorum sensing modulation, researchers found that this compound could effectively inhibit the LasR receptor in Pseudomonas aeruginosa. This finding suggests its potential use in developing anti-virulence therapies aimed at reducing pathogenicity in bacterial infections .

Mecanismo De Acción

The mechanism of action of 2-hydroxy-5-methylbenzaldehyde involves its interaction with cellular components. It can act as a redox-active compound, disrupting cellular redox homeostasis and antioxidation systems. This disruption can lead to the inhibition of microbial growth and the enhancement of the efficacy of conventional drugs . The compound targets enzymes such as superoxide dismutases and glutathione reductase, which are involved in cellular antioxidation pathways .

Comparación Con Compuestos Similares

2-Hydroxy-5-methylbenzaldehyde can be compared with other similar compounds, such as:

2-Hydroxy-3-methylbenzaldehyde: Differing by the position of the methyl group, this compound has distinct reactivity and applications.

2-Hydroxy-5-methoxybenzaldehyde: The presence of a methoxy group instead of a methyl group alters its chemical properties and uses.

5-Bromosalicylaldehyde:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.

Actividad Biológica

2-Hydroxy-5-methylbenzaldehyde, also known as o-hydroxy-5-methylbenzaldehyde or 2-Hydroxy-5-methyl-phenyl-aldehyde, is a compound that has garnered attention for its various biological activities. This article synthesizes information from diverse sources to provide an overview of its biological properties, including antimicrobial, antioxidant, and DNA interaction capabilities.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 136.15 g/mol. It features a hydroxyl group (-OH) and an aldehyde group (-CHO), which are significant for its biological activity. The compound is classified as a phenolic aldehyde, contributing to its reactivity and potential therapeutic applications.

Antimicrobial Activity

In Vitro Studies : Research indicates that this compound exhibits notable antimicrobial properties. In a study by Ünaldi and Demir (2019), the compound was tested against several bacterial strains, including:

- Gram-positive bacteria : Staphylococcus aureus and Enterococcus faecalis

- Gram-negative bacteria : Pseudomonas aeruginosa and Proteus vulgaris

The results demonstrated significant antibacterial activity, particularly against S. aureus, with minimum inhibitory concentrations (MICs) indicating effective inhibition at low concentrations .

Antioxidant Activity

DPPH Assay : The antioxidant capacity of this compound was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. The compound showed considerable free radical scavenging activity, suggesting its potential as a natural antioxidant. As concentrations increased, so did the antioxidant activity, outperforming some standard antioxidants like BHT (butylated hydroxytoluene) .

DNA Interaction

DNA Cleavage Studies : The compound's interaction with DNA was assessed through hydrolytic and oxidative cleavage studies using plasmid DNA (pBR322). The findings revealed that this compound could cleave DNA at varying concentrations, with complete denaturation observed at higher concentrations (200 µM and above). This property underscores its potential role in therapeutic applications where DNA targeting is crucial .

Binding to Serum Albumin

Recent studies have indicated that this compound can bind to human serum albumin (HSA). The binding constants suggest a moderate affinity, which may influence the pharmacokinetics of the compound in biological systems. This interaction is essential for understanding how the compound behaves in vivo and its potential therapeutic effects .

Summary of Biological Activities

| Activity Type | Description | Observations |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Effective against S. aureus and P. aeruginosa |

| Antioxidant | Scavenging free radicals | Good activity in DPPH assay |

| DNA Interaction | Cleavage of plasmid DNA | Hydrolytic/oxidative cleavage at high concentrations |

| Serum Albumin Binding | Interaction with HSA | Moderate binding affinity |

Case Studies and Research Findings

- Antimicrobial Efficacy : A detailed study on the antimicrobial properties revealed that this compound inhibited bacterial growth effectively at concentrations as low as 50 µM against certain strains .

- Antioxidant Properties : In comparative studies, the antioxidant activity of this compound was found to be superior to some synthetic antioxidants, highlighting its potential use in food preservation and therapeutic formulations .

- DNA Cleavage Mechanism : The mechanism of action for DNA cleavage involves both hydrolytic and oxidative pathways, suggesting that the compound could be explored further for applications in cancer therapy where targeted DNA damage is beneficial .

Q & A

Q. Basic: What are the recommended methods for synthesizing 2-Hydroxy-5-methylbenzaldehyde and its derivatives?

Answer:

A standard approach involves condensation reactions with amines. For instance, this compound can react with 4-trifluoromethylphenylamine in ethanol under reflux for 8 hours, followed by slow evaporation to yield crystalline derivatives . This method emphasizes stoichiometric control and solvent selection (ethanol) to optimize reaction efficiency. Characterization via and NMR (e.g., using a 500 MHz spectrometer) confirms product purity and structural integrity .

Q. Basic: What safety precautions are necessary when handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats. Inspect gloves for defects before use and avoid skin contact .

- Ventilation: Work in a fume hood to minimize inhalation risks .

- Storage: Keep containers tightly sealed in a dry, ventilated area away from ignition sources. Secondary containment is advised to prevent spills .

- Emergency Measures: For skin contact, rinse thoroughly with water for 15 minutes; for eye exposure, flush with saline solution and seek medical attention .

Q. Advanced: How can researchers resolve discrepancies in crystallographic data for Schiff base derivatives of this compound?

Answer:

- Refinement Tools: Use SHELXL for high-resolution refinement, leveraging its robust handling of hydrogen bonding and disorder modeling. Cross-validate results with OLEX2 for graphical analysis of electron density maps .

- Data Contradictions: Check for twinning using the ROTAX algorithm in SHELXL or employ the Hooft parameter in OLEX2 to assess data consistency. For non-merohedral twinning, apply the TWIN/BASF commands .

- Validation: Cross-reference bond lengths and angles with the Cambridge Structural Database (CSD) to identify outliers .

Q. Advanced: What strategies are effective in analyzing non-symmetric derivatives of this compound?

Answer:

- X-ray Crystallography: Resolve intramolecular hydrogen bonds (e.g., O–H⋯O/N interactions) to confirm spatial orientation. For example, the this compound group forms S(6) hydrogen bonds between its aldehyde and hydroxyl moieties, stabilizing the structure .

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., π-π stacking, van der Waals forces) to explain packing motifs. Bifurcated hydrogen bonds often dominate in such derivatives .

Q. Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

- NMR Spectroscopy: NMR (500 MHz) identifies aldehyde protons (~10 ppm) and aromatic protons (6.5–8.5 ppm). NMR confirms carbonyl (≈190 ppm) and hydroxyl-bearing carbons .

- IR Spectroscopy: Detect aldehyde C=O stretching (~1680 cm) and phenolic O–H stretching (~3200 cm) .

- Mass Spectrometry: High-resolution ESI-MS validates molecular ion peaks and fragmentation patterns .

Q. Advanced: How to optimize reaction conditions for high-yield synthesis of coordination complexes using this compound?

Answer:

- Solvent Selection: Ethanol or methanol promotes Schiff base formation via nucleophilic attack by amines. Reflux at 78°C ensures complete reaction .

- Stoichiometry: Maintain a 1:1 molar ratio of aldehyde to amine to minimize side products.

- Crystallization: Slow evaporation at 4°C yields single crystals suitable for X-ray diffraction. For air-sensitive complexes, use Schlenk-line techniques under inert gas .

Q. Advanced: How do intramolecular interactions influence the stability of this compound derivatives?

Answer:

- Hydrogen Bonding: Intramolecular O–H⋯O/N bonds (e.g., S(6) motifs) reduce conformational flexibility, enhancing thermal stability. For example, bifurcated bonds in tetrasubstituted ethylenediamine derivatives stabilize metal-binding sites .

- Steric Effects: Bulky substituents (e.g., methyl or tert-butyl groups) hinder π-π stacking but improve solubility in polar solvents .

Q. Basic: What are the best practices for storing this compound solutions?

Answer:

- Short-Term Storage: Keep in amber vials at 4°C to prevent photodegradation.

- Long-Term Storage: Freeze at -20°C under nitrogen to inhibit oxidation. Avoid aqueous solutions unless stabilized with antioxidants .

Propiedades

IUPAC Name |

2-hydroxy-5-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-6-2-3-8(10)7(4-6)5-9/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILEIUTCVWLYZOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060625 | |

| Record name | Benzaldehyde, 2-hydroxy-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-84-3 | |

| Record name | 5-Methylsalicylaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-5-methylbenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 613-84-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 2-hydroxy-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 2-hydroxy-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylsalicylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hydroxy-5-methylbenzaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZU8U5VYK2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.